![molecular formula C15H18ClN3O4 B2598174 isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1351793-67-3](/img/structure/B2598174.png)
isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C15H18ClN3O4 and its molecular weight is 339.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Triazole derivatives, including those structurally related to the specified compound, have demonstrated significant efficiency in corrosion inhibition for metals in acidic media. For example, studies on triazole derivatives such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole have shown high inhibition efficiency on mild steel corrosion in hydrochloric and sulfuric acid solutions, achieving up to 99% efficiency in some conditions. The mechanism involves adsorption following Langmuir's adsorption isotherm, indicating a strong interaction between the inhibitor and the metal surface, which significantly reduces corrosion rates (Lagrenée et al., 2002).
Bioisosteric Applications
In medicinal chemistry, the triazole moiety, including hydroxy-1,2,3-triazoles, is investigated for its potential as a bioisostere for the carboxylic acid function. This application is significant in drug design, where modifying molecular structures can enhance drug properties without significantly altering their biological activity. The triazole ring has been explored for its versatility in mimicking the γ-aminobutyric acid (GABA) receptor's binding site interactions, contributing to the development of novel central nervous system (CNS) therapeutics (Giraudo et al., 2018).
Environmental Applications
Triazole derivatives also play a role in environmental science, particularly in the sorption and desorption of pesticides in soils. Studies have shown that these compounds, due to their structural features, can influence the mobility and bioavailability of pesticides, impacting their environmental persistence and efficacy. This research is critical in developing sustainable agricultural practices and mitigating environmental pollution (Thorstensen et al., 2001).
Material Science Applications
In the field of materials science, triazole derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. The bifunctional nature of certain triazole compounds, containing both carboxylate and triazole groups, enables the construction of MOFs with selective sorption properties, such as high CO2 selectivity over N2 and CH4. This selectivity is essential for applications in gas separation technologies and environmental remediation (Chen et al., 2015).
Eigenschaften
IUPAC Name |
propan-2-yl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4/c1-9(2)23-15(22)14-12(8-20)19(18-17-14)7-13(21)10-3-5-11(16)6-4-10/h3-6,9,13,20-21H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXLBZWCSLWDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(N(N=N1)CC(C2=CC=C(C=C2)Cl)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


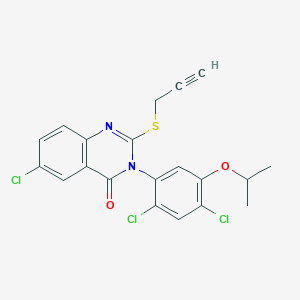
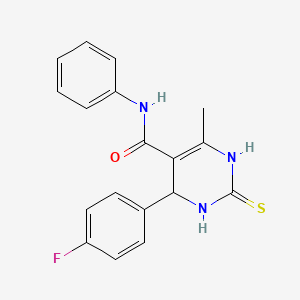
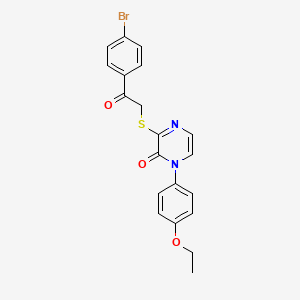
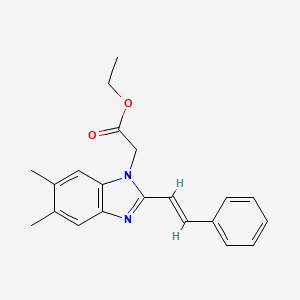
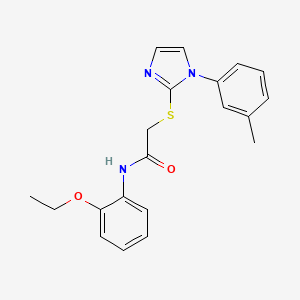
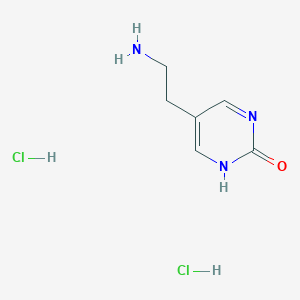
![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2598108.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2598110.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2598111.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine](/img/structure/B2598113.png)
![2-{4-[(5-Chloropyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2598114.png)